molecular formula C11H16O8 B2401266 1,2,3-Triacetate-D-ribofuranose CAS No. 103728-78-5

1,2,3-Triacetate-D-ribofuranose

Cat. No. B2401266
M. Wt: 276.241
InChI Key: BGAWRLZKVIFLKK-QHPFDFDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Triacetate-D-ribofuranose, also known as D-Ribofuranose, 1,2,3-triacetate, is a chemical compound with the molecular formula C11H16O8 and a molecular weight of 276.24 . It is used as a decongestant and vasoconstrictor, which can rapidly reduce swelling when applied to the mucous membrane .


Synthesis Analysis

A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described, which started from D-ribose and proceeded through ketalization, esterification, reduction, hydrolysis, and acetylation in more than 30% overall yield .


Molecular Structure Analysis

The molecular structure of 1,2,3-Triacetate-D-ribofuranose consists of a ribofuranose ring with three acetyl groups attached to it . The structure is a furanose form of ribose, which is a five-membered ring sugar.


Chemical Reactions Analysis

1,2,3-Triacetate-D-ribofuranose is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose . It can be selectively deprotected under certain conditions, allowing for precise control of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Triacetate-D-ribofuranose include a molecular weight of 276.24, a density of 1.32±0.1 g/cm3 (Predicted), and a boiling point of 370.0±42.0 °C (Predicted) .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis Techniques : It has been synthesized from D-ribose through various chemical processes, such as methylation, esterification, reduction, deprotection, and acetylation, achieving yields of around 48% (Fang Hao, 2010).
  • Structural Analysis : The compound has been studied for its structural properties, for example, in the context of ribose anhydride formation (R. Jeanloz, G. R. Barker, M. V. Lock, 1951).

Enzymatic Hydrolysis

  • Regioselective Enzymic Deacetylation : This compound undergoes enzymatic hydrolysis, which can lead to the formation of different triacetate derivatives. Such enzymatic processes are facilitated by esterases from various sources like rabbit serum, porcine pancreatic lipase, and porcine liver esterase (Ž. Car, V. Petrović, S. Tomić, 2007).

Chemical Reactions and Synthesis

  • Practical Routes for Synthesis : Researchers have developed practical routes for synthesizing 1,2,3-Triacetate-D-ribofuranose, highlighting its potential in large-scale chemical production. These methods involve steps like ketalization, esterification, hydrolysis, and acetylation, with significant overall yields (Jian Ting Zhang et al., 2013).
  • Anticancer Drug Intermediates : It's also used as a key intermediate in the synthesis of certain anticancer drugs, like Capecitabine (Zhang Wen-na, 2014).

Catalysis and Glycosylation

  • Catalyzed Synthesis of Ribofuranosides : The compound plays a role in the catalyzed synthesis of ribofuranosides, a class of compounds significant in various biochemical processes (N. Shimomura, T. Mukaiyama, 1994).

Safety And Hazards

1,2,3-Triacetate-D-ribofuranose may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

1,2,3-Triacetate-D-ribofuranose has been used in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA . It has also been used in the design of new carbohydrate–bistriazole hybrid molecules, which are efficient competitive inhibitors of RNase A . These applications suggest promising future directions for this compound in the field of medicinal chemistry and drug design.

properties

IUPAC Name

[4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAWRLZKVIFLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Triacetate-D-ribofuranose

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